5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
Structural Taxonomy and IUPAC Nomenclature
The systematic nomenclature of this compound follows the established International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems, reflecting the molecule's sophisticated structural architecture. According to the Chemical Abstracts Service naming system, the compound is designated as 5-[(4-Chloro-2-methylphenoxy)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, which emphasizes the thione tautomeric form that predominates under standard conditions. This nomenclature system accurately captures the spatial relationships between functional groups and provides unambiguous identification for chemical database searches and regulatory documentation.
The structural taxonomy of this compound places it within the broader classification of substituted 1,2,4-triazoles, a family of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The triazole core structure exhibits planar geometry with carbon-nitrogen and nitrogen-nitrogen bond distances falling within a narrow range of 132-136 picometers, consistent with aromatic character and electron delocalization throughout the ring system. This structural rigidity contributes to the compound's chemical stability and influences its biological activity through conformational constraints that enhance target selectivity.
Table 1: Structural and Physical Properties of this compound
The phenoxyethyl substituent attached to the triazole ring introduces additional structural complexity through the incorporation of an aromatic benzene ring bearing both chlorine and methyl substituents at the 4 and 2 positions, respectively. This substitution pattern creates a unique electronic environment that influences both the chemical reactivity and biological activity of the molecule. The chlorine atom functions as an electron-withdrawing group, while the methyl group provides electron-donating character, resulting in a balanced electronic distribution that optimizes interactions with biological targets.
The thiol functional group represents a critical structural feature that distinguishes this compound from other triazole derivatives and contributes significantly to its chemical and biological properties. Thiol groups are known for their ability to form covalent bonds with cysteine residues in proteins, potentially leading to irreversible enzyme inhibition or protein modification. Additionally, the thiol moiety can undergo oxidation reactions to form disulfide bonds, providing opportunities for prodrug design and controlled release applications.
Historical Context in Heterocyclic Chemistry Research
The development of 1,2,4-triazole chemistry represents a significant milestone in the evolution of heterocyclic organic chemistry, with foundational work dating back to the early twentieth century when researchers first recognized the unique properties of these nitrogen-rich heterocycles. The systematic study of triazole compounds gained momentum during the mid-twentieth century as pharmaceutical researchers began to appreciate their potential as bioisosteres for various functional groups and their exceptional metabolic stability. These early investigations established triazoles as privileged scaffolds in medicinal chemistry, leading to the development of numerous clinically important drugs including fluconazole and itraconazole for antifungal therapy.
The specific structural class represented by this compound emerged from advances in synthetic methodology that enabled the preparation of complex substituted triazole derivatives with precise control over substitution patterns. The synthetic approach to 1,2,4-triazole-3-thiol derivatives typically involves the cyclization of thiosemicarbazide precursors under carefully controlled conditions, a methodology that was refined throughout the late twentieth century to achieve improved yields and broader substrate scope. These synthetic developments were driven by the recognition that triazole-thiol compounds possessed unique chemical properties that could be exploited for pharmaceutical applications.
Research into triazole-containing compounds experienced renewed vigor in the early twenty-first century as computational chemistry methods enabled more sophisticated structure-activity relationship studies and rational drug design approaches. The identification of triazoles as effective focal adhesion kinase inhibitors marked a particularly important breakthrough, as this discovery opened new therapeutic pathways for cancer treatment and established triazoles as valuable tools for studying cellular signaling mechanisms. These findings provided strong scientific rationale for the continued investigation of complex triazole derivatives such as this compound.
The historical trajectory of triazole research demonstrates the progressive refinement of synthetic methods and the deepening understanding of structure-activity relationships that have enabled the design of increasingly sophisticated molecular architectures. Contemporary research efforts focus on the development of triazole derivatives with enhanced selectivity profiles and reduced off-target effects, goals that are achieved through careful optimization of substitution patterns and functional group arrangements. The compound under investigation represents the culmination of decades of research into triazole chemistry and exemplifies the sophisticated molecular design principles that guide modern pharmaceutical research.
Significance in Modern Medicinal Chemistry
The significance of this compound in contemporary medicinal chemistry stems from its incorporation of multiple pharmacophoric elements that are recognized for their biological activity and therapeutic potential. Modern pharmaceutical research has identified 1,2,4-triazole derivatives as exceptional scaffolds for drug development due to their favorable bioavailability characteristics, metabolic stability, and ability to form productive interactions with diverse biological targets. The compound's structural features align with established principles of medicinal chemistry that emphasize the importance of balanced lipophilicity, hydrogen bonding capacity, and conformational rigidity in achieving optimal pharmacological properties.
Research investigations have demonstrated that triazole derivatives possess significant anticancer activity through multiple mechanisms of action, including the inhibition of cell proliferation, induction of apoptosis, and suppression of metastatic processes. The structural elements present in this compound, particularly the phenoxyethyl substituent and thiol functional group, are consistent with molecular features that have been associated with enhanced anticancer activity in related compounds. These structural characteristics position the compound as a valuable lead structure for the development of novel anticancer agents with improved therapeutic profiles.
Table 2: Biological Activities Associated with 1,2,4-Triazole Derivatives in Medicinal Chemistry
The antimicrobial properties of triazole compounds represent another area of significant therapeutic importance, particularly in the context of emerging antibiotic resistance and the urgent need for novel antimicrobial agents. Studies have shown that triazole derivatives can exhibit potent bactericidal and bacteriostatic activities against multidrug-resistant bacterial strains, suggesting their potential utility in addressing current challenges in infectious disease treatment. The specific structural features of this compound, including the chlorinated aromatic ring and thiol functionality, may contribute to enhanced antimicrobial activity through novel mechanisms of bacterial cell disruption.
Contemporary medicinal chemistry research has also highlighted the potential of triazole derivatives as anti-inflammatory agents, with studies demonstrating their ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators. The structural complexity of this compound provides multiple opportunities for interaction with inflammatory targets, potentially leading to the development of more effective and selective anti-inflammatory therapeutics. The compound's unique combination of structural elements positions it as a promising candidate for further investigation in inflammatory disease models and clinical development programs.
The integration of computational chemistry approaches with traditional medicinal chemistry methodologies has revolutionized the evaluation and optimization of triazole derivatives, enabling researchers to predict biological activity and guide synthetic efforts with greater precision. Advanced molecular modeling techniques allow for the detailed analysis of protein-ligand interactions and the identification of structural modifications that can enhance therapeutic efficacy while minimizing adverse effects. The complex molecular architecture of this compound makes it an ideal candidate for computational studies that can provide insights into its biological activity and guide future drug development efforts.
Properties
IUPAC Name |
3-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-3-16-11(14-15-12(16)18)7-17-10-5-4-9(13)6-8(10)2/h4-6H,3,7H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWLHFMBNXECJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=C(C=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390618 | |
| Record name | 5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588673-88-5 | |
| Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588673-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
The general synthetic approach to 5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves the following key steps:
Step 1: Formation of the Phenoxy Methyl Intermediate
The synthesis begins with the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent such as ethyl bromoacetate or benzyl bromide derivatives to form the corresponding phenoxy methyl ester or ether intermediate.Step 2: Conversion to Hydrazide
The intermediate ester is then reacted with hydrazine hydrate to convert it into the corresponding hydrazide, which serves as a precursor for the triazole ring formation.Step 3: Cyclization to the 1,2,4-Triazole Ring
The hydrazide undergoes cyclization under controlled conditions, often involving acidic or basic catalysis, to form the 1,2,4-triazole ring system.Step 4: Introduction of the Thiol Group
The triazole ring is then functionalized to introduce the thiol (-SH) group at the 3-position, typically through thiation reactions using reagents such as phosphorus pentasulfide (P4S10) or Lawesson’s reagent.Step 5: Final Purification and Characterization
The crude product is purified by recrystallization or chromatography and characterized by spectroscopic methods (NMR, MS, IR) to confirm the structure and purity.
Detailed Reaction Conditions and Reagents
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Alkylation of 4-chloro-2-methylphenol | Ethyl bromoacetate, K2CO3, acetone, reflux | Formation of phenoxy methyl ester intermediate |
| 2 | Hydrazinolysis | Hydrazine hydrate, ethanol, reflux | Conversion of ester to hydrazide |
| 3 | Cyclization to triazole | Acidic or basic catalyst (e.g., HCl or NaOH), heating | Formation of 1,2,4-triazole ring |
| 4 | Thiolation | P4S10 or Lawesson’s reagent, toluene or xylene, reflux | Introduction of thiol group at C-3 position |
| 5 | Purification | Recrystallization (ethanol, ethyl acetate) or column chromatography | Achieving >95% purity |
Industrial Scale Considerations
For industrial production, the synthesis is optimized for yield, purity, and scalability:
Continuous Flow Reactors: To improve reaction control and safety, continuous flow systems are employed, especially for exothermic steps like alkylation and thiolation.
Automated Synthesis Platforms: Automation enhances reproducibility and throughput, reducing batch-to-batch variation.
Quality Control: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor reaction progress and final product purity.
Chemical Reaction Analysis
The compound’s preparation involves a combination of nucleophilic substitution, hydrazinolysis, cyclization, and thiolation reactions:
Nucleophilic Substitution: The phenol oxygen attacks the alkyl halide to form the phenoxy methyl intermediate.
Hydrazinolysis: Ester groups are converted to hydrazides via nucleophilic attack by hydrazine.
Cyclization: Intramolecular condensation forms the triazole ring.
Thiation: Oxygen in the triazole ring is replaced by sulfur to yield the thiol group.
Research Findings and Data Summary
| Parameter | Details |
|---|---|
| Yield (Overall) | Typically 65-80% depending on reaction optimization |
| Purity | >95% after purification |
| Characterization Techniques | NMR (1H, 13C), MS, IR, Elemental Analysis |
| Solubility | Soluble in organic solvents such as ethanol, DMF, chloroform; insoluble in water |
| Stability | Stable at room temperature under inert atmosphere |
Comparative Notes on Related Compounds
Similar triazole-thiol compounds with different phenoxy substitutions (e.g., 4-chloro-3-methylphenoxy or 3,5-dimethylphenoxy) follow analogous synthetic routes but may require adjustments in reaction conditions due to steric and electronic effects of substituents.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are often performed in alcohol solvents.
Substitution: Amines, thiols; reactions may require the presence of a base and are conducted in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antifungal agents.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or antifungal effects .
Comparison with Similar Compounds
4-Cyclohexyl Substitution (vs. 4-Ethyl)
The compound 5-[(4-chloro-2-methylphenoxy)methyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol () replaces the ethyl group with a bulkier cyclohexyl substituent. Such changes could influence bioavailability and binding affinity in biological systems.
Quinoline-Phenyl Hybrid (vs. Phenoxymethyl)
4-Ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol () substitutes the phenoxymethyl group with a quinoline-phenyl moiety.
Diethylamino-Phenyl Substitution
5-[4-(Diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol () replaces the chlorinated phenoxymethyl group with a diethylamino-phenyl group. The electron-donating diethylamino group increases solubility in polar solvents (e.g., alcohols) and may modulate electronic effects on the triazole ring, influencing redox behavior or receptor binding .
Thiol vs. Alkylsulfanyl Derivatives
Alkylation of the thiol group in triazole derivatives (e.g., 5-(6-chloropyridin-3-yl methyl)-4-phenyl-3-alkylsulfanyl-1,2,4-triazoles ) () modifies reactivity and bioavailability. Sulfur-containing groups (e.g., -S-alkyl) may reduce metabolic instability compared to free thiols but could diminish metal-binding capacity relevant to corrosion inhibition .
Aminomethylation Effects
Aminomethylation of triazole-thiols (e.g., with morpholine or piperazine) () introduces secondary or tertiary amines, enhancing water solubility and enabling hydrogen bonding. Such modifications are frequently employed to improve pharmacokinetic profiles in drug design .
Biological Activity
5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS No. 588673-88-5) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This compound features a triazole ring, which is known for its role in various biological processes, and a chlorinated phenoxy group that may enhance its biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 283.78 g/mol. The compound's structure includes:
- A triazole ring : Contributes to its biological activity.
- A chlorinated phenoxy group : Potentially enhances antimicrobial properties.
- An ethyl group : May influence solubility and bioavailability.
Structural Formula
| Property | Value |
|---|---|
| IUPAC Name | 3-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
| Molecular Formula | C12H14ClN3OS |
| Molecular Weight | 283.78 g/mol |
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. A study on mercapto-substituted triazoles highlighted their potential as effective agents against various pathogens, including bacteria and fungi .
Case Studies
- Antifungal Activity : In vitro studies demonstrated that the compound showed promising antifungal effects against common fungal strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were comparable to established antifungal agents like bifonazole .
- Antimicrobial Activity : The compound was evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that it possessed bactericidal properties with MIC values similar to those of streptomycin .
The mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes crucial for microbial survival. It is believed to bind to active sites of these enzymes, disrupting metabolic pathways essential for growth and reproduction .
Research Applications
The compound has several applications in research:
- Medicinal Chemistry : Its structure serves as a scaffold for developing new pharmaceuticals targeting fungal infections.
- Agricultural Chemistry : Investigated for potential use in formulating new herbicides or fungicides due to its bioactive properties.
Q & A
Q. What are the established synthetic routes for 5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
- Intermediate Synthesis : Use 4-ethyl-4H-1,2,4-triazole-3-thiol as a core scaffold. React with (4-chloro-2-methylphenoxy)methyl chloride via nucleophilic substitution under reflux in anhydrous acetone .
- Purification : Employ recrystallization in ethanol-water mixtures to isolate the product.
- Optimization : Adjust reaction time (6-8 hours), temperature (70-80°C), and molar ratios (1:1.2 scaffold:alkylating agent) to enhance yield (reported 65-75%) .
- Validation : Confirm purity via thin-layer chromatography (TLC) and elemental analysis .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Analytical Techniques :
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
- IR Spectrophotometry : Identify key functional groups (e.g., -SH stretch at 2550 cm⁻¹, C-Cl at 750 cm⁻¹) .
- Chromatography : Use TLC (silica gel, chloroform:methanol 9:1) to confirm homogeneity .
- Advanced Confirmation : For ambiguous cases, supplement with H/C NMR or mass spectrometry .
Q. What are the solubility and stability profiles critical for experimental reproducibility?
Methodological Answer:
- Solubility :
- Stability :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects on biological activity?
Methodological Answer:
- Strategy :
- Variation of Substituents : Synthesize analogs with modified phenoxy (e.g., 4-fluoro, 2-nitro) or triazole-ethyl groups .
- Biological Testing : Compare antimicrobial IC values (e.g., against S. aureus or C. albicans) .
- Computational Analysis : Use molecular docking (AutoDock Vina) to correlate substituent hydrophobicity with target binding (e.g., fungal CYP51) .
- Case Study : The 3-chlorophenyl group enhances antifungal activity by 30% compared to methoxy derivatives .
Q. What experimental approaches elucidate the mechanism of action in antimicrobial assays?
Methodological Answer:
Q. How should researchers address contradictions in reported pharmacological data (e.g., varying toxicity across studies)?
Methodological Answer:
Q. What computational tools are recommended for predicting pharmacokinetic properties?
Methodological Answer:
- Software Pipeline :
- Case Study : Triazole-thiol derivatives show high plasma protein binding (>90%) in silico, necessitating dose adjustments in vivo .
Q. What is the impact of salt formation on bioavailability and pharmacological activity?
Methodological Answer:
- Synthesis of Salts :
- React the free thiol with sodium/potassium hydroxide in ethanol to form water-soluble salts .
- Metal Complexation : Prepare Cu(II) or Zn(II) complexes for enhanced antimicrobial activity (e.g., 2-fold lower MIC vs. free ligand) .
- Bioavailability Testing : Compare logD (octanol-water) of free acid (-1.2) vs. sodium salt (0.5) .
Q. How can in vitro toxicity be systematically evaluated for prioritization in preclinical studies?
Methodological Answer:
Q. What strategies enhance the compound’s selectivity in pharmacological screens?
Methodological Answer:
- Targeted Design :
- Validation : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to assess selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
